A Technical Guide to the Neuroprotective Effects of Cinepazet Maleate in Ischemic Stroke
A Technical Guide to the Neuroprotective Effects of Cinepazet Maleate in Ischemic Stroke
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of global mortality and long-term disability, is characterized by a complex pathophysiological cascade initiated by the cessation of cerebral blood flow.[1] This cascade involves excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal damage.[2] Neuroprotective agents aim to interrupt these detrimental processes. Cinepazet maleate has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[3][4] It functions as a mild calcium antagonist, an enhancer of endogenous adenosine, and a modulator of inflammatory responses.[1][3] Clinical studies have demonstrated that Cinepazet maleate, both as a monotherapy and in combination with other agents, improves cerebral blood flow, enhances neurological function, and reduces disability in patients with acute ischemic stroke.[1][5][6] This guide provides an in-depth summary of the quantitative data from key clinical trials, details the experimental protocols employed, and visually maps the critical signaling pathways and workflows associated with its neuroprotective effects.
Core Pharmacodynamics and Mechanism of Action
Cinepazet maleate exerts its neuroprotective effects through several synergistic mechanisms that address different facets of the ischemic cascade.
1.1 Hemodynamic and Vascular Effects The primary mechanism of Cinepazet maleate is its vasodilatory property.[3] It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[1][3] This action leads to vasodilation, a reduction in blood viscosity, and an overall improvement in microcirculation.[1][3] By augmenting cerebral blood flow, it helps restore oxygen and glucose supply to ischemic brain tissue, fortifying it against hypoxic damage.[1] Furthermore, some evidence suggests it may enhance the production of nitric oxide, a potent vasodilator, and exhibits anti-thrombotic properties by inhibiting platelet aggregation.[3]
1.2 Cellular and Molecular Mechanisms At the cellular level, Cinepazet maleate enhances the effectiveness of endogenous adenosine and improves the brain's utilization of glucose, thereby optimizing cellular nutrition and energy metabolism.[1] The compound has also been found to possess antioxidant properties, which are crucial for mitigating the oxidative stress and damage from free radicals generated during ischemia and reperfusion.[3]
1.3 Anti-inflammatory and Anti-apoptotic Effects A critical component of its neuroprotective action is the modulation of the post-stroke inflammatory response.[1] Clinical data indicates that treatment with Cinepazet maleate leads to a reduction in pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattrapctant protein-1 (MCP-1), alongside an increase in the anti-inflammatory cytokine interleukin-10 (IL-10).[1] This shift helps to mitigate secondary inflammatory damage.[1] While the precise anti-apoptotic pathways are still under investigation, its ability to reduce neuronal injury suggests an inhibitory effect on programmed cell death, a key feature of the ischemic penumbra.[1][7]
Clinical Efficacy: Quantitative Data Summary
Clinical trials have provided quantitative evidence supporting the efficacy of Cinepazet maleate in treating acute ischemic stroke. The data below is summarized from two key studies: a large-scale, multicenter, placebo-controlled trial and a retrospective study on combination therapy.
Table 1: Efficacy of Cinepazet Maleate vs. Placebo in Acute Ischemic Stroke (90-Day Outcomes) Source: Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients.[4][5][6][8]
| Efficacy Endpoint | Cinepazet Maleate Group (n=471) | Placebo Group (n=466) | p-value |
| Patients with mRS ≤ 2 (%) | 60.9% | 50.1% | 0.0004 |
| Patients with Barthel Index ≥ 95 (%) | 53.4% | 46.7% | 0.0230 |
Table 2: Efficacy of Combination Therapy (Cinepazet Maleate + Edaravone) vs. Edaravone Monotherapy Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1][9]
| Treatment Group | Overall Treatment Effectiveness |
| Observation Group (Cinepazet + Edaravone) | 94.00% |
| Control Group (Edaravone only) | 74.00% |
Table 3: Impact on Neurofunctional and Inflammatory Biomarkers (Combination Therapy) Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1]
| Biomarker | Outcome in Combination Therapy Group |
| Neurofunctional Markers | |
| Nerve Growth Factor (NGF) | Increased |
| Neuron-Specific Enolase (NSE) | Decreased |
| S100-β | Decreased |
| Inflammatory Factors | |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced |
| Interleukin-10 (IL-10) | Elevated |
Experimental Protocols
The following methodologies are derived from major clinical trials investigating Cinepazet maleate.
3.1 Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial [4][5][8][10][11]
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Objective: To confirm the efficacy and safety of Cinepazet maleate injection in patients with acute ischemic stroke.[5][6]
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group confirmatory clinical trial.[10]
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Participant Population: 937 patients aged 18-80 years diagnosed with acute ischemic stroke of the internal carotid artery system within 48 hours of onset.[6][11] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[11]
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Randomization and Blinding: Eligible subjects were randomly assigned to either the experimental group (Cinepazet maleate) or the control group (placebo).[10] Both patients and investigators were blinded to the treatment allocation.
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Intervention:
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Experimental Group: 320 mg of Cinepazet maleate injection dissolved in 500ml of normal saline, administered via intravenous drip once daily for 14 consecutive days.[5][10]
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Control Group: Placebo administered in the same manner.[5][10]
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Basic Therapy (All Patients): All subjects received standard care, including citicoline sodium injection (0.5g intravenously once a day for 10 days) and other necessary treatments such as antihypertensive, hypoglycemic, or anticoagulant therapies.[10][11]
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Efficacy Endpoints:
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Safety Assessment: Safety was evaluated by recording all adverse events (AEs), monitoring laboratory parameters, vital signs, and performing electrocardiograms.[4]
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Follow-up: Subjects were followed up at 30 days and 90 days post-treatment.[11]
3.2 Protocol: Retrospective Analysis of Combination Therapy with Edaravone [1][9]
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Objective: To evaluate the influence of administering Cinepazet maleate and edaravone together on cerebral blood flow and neurofunctional markers.[9]
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Study Design: A retrospective investigation.[9]
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Participant Population: 100 patients diagnosed with acute ischemic stroke and treated at a single medical center between December 2022 and December 2023.[9]
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Group Allocation:
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Intervention Duration: 14 consecutive days for both groups.[9]
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Assessments:
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Cerebral Hemodynamics: Blood flow velocities in the middle cerebral artery (MCA) and anterior cerebral artery (ACA).[9]
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Neurofunctional Markers: Serum levels of Nerve Growth Factor (NGF), Neuron-Specific Enolase (NSE), and S100-β.[9]
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Inflammatory Factors: Serum levels of TNF-α, MCP-1, and IL-10.[9]
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Clinical Scales: Activities of Daily Living (ADL) scores and NIHSS scores.[9]
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Visualizing Workflows and Signaling Pathways
The following diagrams, rendered using DOT language, illustrate the key mechanisms and experimental processes related to Cinepazet maleate.
Caption: Workflow of a typical randomized controlled trial for Cinepazet maleate.
Caption: Vasodilation pathway initiated by Cinepazet maleate.
Caption: Cinepazet maleate's role in modulating post-stroke inflammation.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective role of Cinepazet maleate in the setting of acute ischemic stroke. Its multifaceted mechanism, combining improved hemodynamics with cellular protection and anti-inflammatory effects, addresses several key pathways in the pathophysiology of stroke.[1][3] Large-scale clinical trials have successfully demonstrated its superiority over placebo in improving functional outcomes for patients.[4][5][6][8]
Future research should aim to further elucidate the specific molecular targets within the anti-apoptotic and antioxidant pathways. Preclinical studies using advanced ischemic stroke models could clarify its effects on the blood-brain barrier and long-term neurogenesis.[12][13] Additionally, prospective, well-designed trials are warranted to explore its efficacy in different stroke subtypes and to optimize its therapeutic window and dosage in combination with modern reperfusion therapies like mechanical thrombectomy. Such investigations will be crucial for fully integrating Cinepazet maleate into the standard of care for ischemic stroke.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 3. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Study of Cinepazide Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 12. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
